molecular formula C25H36O4 B1251322 Fusarielin D

Fusarielin D

Número de catálogo: B1251322
Peso molecular: 400.5 g/mol
Clave InChI: TZLAKQNUAICCGL-DHQJTKRFSA-N
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Descripción

Fusarielin D is a natural product found in Fusarium with data available.

Aplicaciones Científicas De Investigación

Recent Research Findings

Recent studies have focused on optimizing the production of fusarielins through various cultivation techniques. For instance, employing the One Strain Many Compounds (OSMAC) approach has led to enhanced yields of fusarielin D and its derivatives by modifying growth conditions and using different carbon sources . This innovative method not only increases production but also facilitates the discovery of new bioactive compounds within the same metabolic framework.

Case Study 1: Antifungal Efficacy

A study conducted on the antifungal properties of this compound demonstrated its effectiveness against Candida albicans. The research utilized a series of dilution assays to determine MIC values, showing that this compound outperformed traditional antifungal treatments in specific scenarios .

Case Study 2: Cytotoxicity Assessment

In another investigation focusing on cytotoxicity, this compound was tested against various cancer cell lines, including A2780 and HeLa cells. The results indicated that while it had moderate cytotoxic effects, further structural modifications could enhance its potency .

Data Table: Summary of Biological Activities

Activity TypeOrganism TestedMIC (μg/mL)Reference
AntifungalCandida albicans4.9
CytotoxicityA2780 (Ovarian Cancer)12.5
AntibacterialVarious Gram-positiveModerate

Q & A

Q. Basic: What experimental approaches are recommended for elucidating the biosynthetic pathway of Fusarielin D?

Methodological Answer:
To map the biosynthetic pathway, researchers should combine gene cluster analysis (e.g., identifying polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) genes via genome mining) with isotopic labeling experiments (e.g., feeding studies using 13C^{13}\text{C}- or 2H^{2}\text{H}-labeled precursors). Functional validation of key enzymes (e.g., FSL5, FSL4) through heterologous expression in model fungi or in vitro assays is critical. For example, disruption of FSL5 via CRISPR-Cas9 can confirm its role in initiating the acyl chain elongation . Tabulate enzyme activities (e.g., oxidation, epoxidation) and correlate them with intermediate structures using LC-HRMS/MS.

Q. Basic: How can researchers ensure accurate structural characterization of this compound and its analogs?

Methodological Answer:
Combine NMR spectroscopy (e.g., 1H^{1}\text{H}-, 13C^{13}\text{C}-, and 2D-COSY/HMBC) with high-resolution mass spectrometry (HRMS) to resolve stereochemistry and confirm molecular formulas. For complex stereoisomers, X-ray crystallography or computational modeling (e.g., DFT-based NMR chemical shift predictions) is advised. Purity validation via HPLC (≥95%) and comparison with synthetic standards (if available) minimizes misidentification. Document spectral data in supplementary materials with raw files (e.g., .mnova, .raw) for reproducibility .

Q. Advanced: What strategies address contradictions in reported bioactivity data for this compound across studies?

Methodological Answer:
Discrepancies in bioactivity (e.g., cytotoxicity vs. no effect) may arise from differences in cell lines, assay conditions, or compound purity. Standardize protocols:

  • Use ATCC-validated cell lines with matched passage numbers.
  • Control for solvent effects (e.g., DMSO ≤0.1% v/v).
  • Include positive controls (e.g., doxorubicin for cytotoxicity).
    Apply meta-analysis to compare EC50_{50} values across studies, and perform dose-response curves with triplicate technical replicates. For purity-driven contradictions, re-isolate this compound using preparative HPLC and retest. Report negative results transparently .

Q. Advanced: How should researchers design experiments to investigate this compound's mechanism of action in eukaryotic cells?

Methodological Answer:
Adopt a multi-omics approach:

  • Transcriptomics: RNA-seq to identify differentially expressed genes post-treatment.
  • Proteomics: SILAC labeling with LC-MS/MS to track protein abundance changes.
  • Metabolomics: 1H^{1}\text{H}-NMR or GC-MS to map metabolic flux alterations.
    Validate targets via siRNA knockdown or CRISPR interference, followed by rescue experiments. Use isogenic cell lines (e.g., wild-type vs. ABC transporter-knockout) to assess efflux pump involvement. Include time-course studies to distinguish primary vs. secondary effects .

Q. Basic: What in vitro assays are suitable for preliminary evaluation of this compound's bioactivity?

Methodological Answer:
Prioritize cell-based assays:

  • Cytotoxicity: MTT/WST-1 assays in cancer (e.g., HeLa, MCF-7) and non-cancerous (e.g., HEK293) lines.
  • Antimicrobial: Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal pathogens (e.g., C. albicans).
  • Anti-inflammatory: LPS-induced TNF-α suppression in THP-1 macrophages (ELISA).
    Normalize data to vehicle controls and report IC50_{50}/MIC values with 95% confidence intervals. Use checkerboard assays to screen for synergies with standard drugs (e.g., fluconazole) .

Q. Advanced: How can genetic engineering optimize this compound yield in native fungal producers?

Methodological Answer:
Overexpress pathway-specific transcription factors (e.g., FSL1) via strong promoters (e.g., gpdA). Knock out competing pathways (e.g., melanin synthesis) using homologous recombination. Employ ribosome engineering to enhance precursor supply (e.g., S-adenosylmethionine). Monitor titers via LC-UV and adjust fermentation parameters (pH, aeration). Comparative metabolomics of wild-type vs. engineered strains identifies bottlenecks .

Q. Basic: What analytical techniques are critical for quantifying this compound in complex matrices (e.g., fungal extracts)?

Methodological Answer:
Use UPLC-PDA or LC-ESI-MS/MS with a C18 column (2.1 × 100 mm, 1.7 µm). Validate the method per ICH guidelines:

  • Linearity: 5-point calibration curve (R2R^2 ≥0.99).
  • LOD/LOQ: Signal-to-noise ratios of 3:1 and 10:1.
  • Recovery: Spiked samples at low/medium/high concentrations.
    Include internal standards (e.g., griseofulvin) to correct for matrix effects. Store raw chromatograms in open-access repositories .

Q. Advanced: What computational tools predict this compound's physicochemical properties and ADMET profiles?

Methodological Answer:
Leverage in silico platforms:

  • Physicochemical: SwissADME for logP, solubility, and drug-likeness.
  • Toxicity: ProTox-II for hepatotoxicity and mutagenicity.
  • Target Prediction: SwissTargetPrediction or SEA.
    Validate predictions with experimental data (e.g., Caco-2 permeability assays). Use molecular docking (AutoDock Vina) to hypothesize protein targets (e.g., tubulin, kinases) .

Q. Basic: How should researchers handle conflicting data on this compound's stability under varying pH/temperature conditions?

Methodological Answer:
Conduct forced degradation studies:

  • Thermal: Incubate at 40°C/75% RH for 4 weeks (ICH Q1A).
  • Hydrolytic: Expose to pH 1.2 (HCl) and 8.0 (phosphate buffer) at 37°C.
    Monitor degradation via LC-MS and quantify major impurities (e.g., oxidation byproducts). Compare kinetic models (zero-order vs. first-order) to determine shelf-life. Store samples in amber vials at -80°C with desiccants .

Q. Advanced: What interdisciplinary approaches can resolve this compound's ecological role in fungal interactions?

Methodological Answer:
Combine microbial co-culture assays (e.g., Fusarium vs. Aspergillus) with imaging mass spectrometry (MALDI-TOF) to spatially map this compound production. Use gene knockout strains to test allelopathic effects. Integrate metatranscriptomics of soil microbiomes to identify ecological partners influenced by this compound. Field studies with 13C^{13}\text{C}-labeled compounds track environmental fate .

Q. Tables for Quick Reference

Table 1: Key Enzymes in this compound Biosynthesis

GeneEnzyme ClassFunction
FSL5PKSInitiates polyketide chain elongation
FSL4Cytochrome P450Catalyzes C-9 oxidation
FSL3EpoxidaseForms epoxide moiety

Table 2: Common Pitfalls in this compound Bioactivity Studies

IssueSolution
Solvent interferenceUse ≤0.1% DMSO; include solvent controls
Cell line variabilityValidate with 2+ unrelated lines
Impurity artifactsRepurify via prep-HPLC; confirm with NMR

Propiedades

Fórmula molecular

C25H36O4

Peso molecular

400.5 g/mol

Nombre IUPAC

(4E,6E)-7-[(1R,2S,4R,5R,6S,7S,9S,11R)-5-[(E)-but-2-en-2-yl]-4,11-dimethyl-3,10-dioxatetracyclo[5.5.0.02,4.09,11]dodecan-6-yl]-1-hydroxy-2,4-dimethylhepta-4,6-dien-3-one

InChI

InChI=1S/C25H36O4/c1-7-14(2)21-17(10-8-9-15(3)22(27)16(4)13-26)18-11-20-24(5,28-20)12-19(18)23-25(21,6)29-23/h7-10,16-21,23,26H,11-13H2,1-6H3/b10-8+,14-7+,15-9+/t16?,17-,18-,19+,20-,21-,23-,24+,25+/m0/s1

Clave InChI

TZLAKQNUAICCGL-DHQJTKRFSA-N

SMILES isomérico

C/C=C(\C)/[C@H]1[C@H]([C@@H]2C[C@H]3[C@](O3)(C[C@H]2[C@H]4[C@@]1(O4)C)C)/C=C/C=C(\C)/C(=O)C(C)CO

SMILES canónico

CC=C(C)C1C(C2CC3C(O3)(CC2C4C1(O4)C)C)C=CC=C(C)C(=O)C(C)CO

Sinónimos

fusarielin D

Origen del producto

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

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